molecular formula C3H3F5O B1212958 2,2,3,3,3-Pentafluoro-1-propanol CAS No. 422-05-9

2,2,3,3,3-Pentafluoro-1-propanol

Cat. No. B1212958
CAS RN: 422-05-9
M. Wt: 150.05 g/mol
InChI Key: PSQZJKGXDGNDFP-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-propanol, also known as PFPOH, is a fluorinated building block . It has been used as an alternative cleaning agent for chlorofluorocarbon . It has also been used as a derivatization reagent in the detection of various compounds in human and rat plasma by GC-MS .


Molecular Structure Analysis

The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is CF3CF2CH2OH . Its molecular weight is 150.05 . The InChI key is PSQZJKGXDGNDFP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature . It has a refractive index of 1.288 (lit.) . Its boiling point is 80 °C/748 mmHg (lit.) , and its density is 1.505 g/mL at 25 °C (lit.) .

Scientific Research Applications

Derivatization Reagent in Analytical Chemistry

2,2,3,3,3-Pentafluoro-1-propanol serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses. Researchers use it to enhance the detectability of specific compounds. Notably, it has been employed in the following ways:

Trifluoromethylation Reactions

PFPOH plays a crucial role in trifluoromethylation reactions. By converting aldehydes to α-trifluoromethyl-α,β-unsaturated amides, it enables the synthesis of complex organic molecules with trifluoromethyl substituents .

Alternative Cleaning Agent

Due to its low environmental impact, 2,2,3,3,3-Pentafluoro-1-propanol is considered an alternative cleaning agent to replace chlorofluorocarbons (CFCs) in certain applications .

Safety And Hazards

2,2,3,3,3-Pentafluoro-1-propanol is harmful if inhaled . It is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, removing the victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled, washing with plenty of soap and water if on skin, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-ol
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InChI

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2
Source PubChem
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InChI Key

PSQZJKGXDGNDFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(F)(F)F)(F)F)O
Source PubChem
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Molecular Formula

C3H3F5O
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DSSTOX Substance ID

DTXSID4059966
Record name 2:1 Fluorotelomer alcohol
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Molecular Weight

150.05 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,3-Pentafluoro-1-propanol
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Product Name

2,2,3,3,3-Pentafluoro-1-propanol

CAS RN

422-05-9, 70983-62-9
Record name 2,2,3,3,3-Pentafluoropropanol
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Record name 2,2,3,3,3-Pentafluoro-1-propanol
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Record name 1-Propanol, 2,2,3,3,3-pentafluoro-
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Record name 2,2,3,3,3-PENTAFLUOROPROPANOL
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Synthesis routes and methods

Procedure details

The same catalyst was used from Example 4 above. The reactor was cooled to 277° C. The alcohol (CF3CF2CH2OH) flow of 0.49 mL/hr (2.0 sccm, 3.3×10-8 m3 /s), the COCl2 flow of 3.0 sccm (5.0×10-8 m3 /s), the HF flow of 7.0 sccm (1.2×10-7 m3 /s), and an N2 flow of 2 sccm (3.3×10-8 m3 /s) were begun. The gaseous effluent was analyzed by GCMS and found to be 89.3-90.5% CF3CF2CH2F over a 2 hour period with no evidence for catalyst deactivation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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